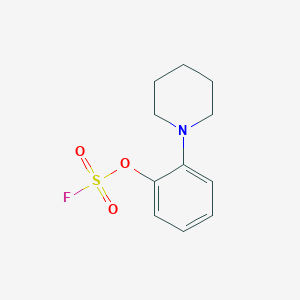
1-(2-Fluorosulfonyloxyphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorosulfonyloxyphenyl)piperidine, also known as FSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FSP is a piperidine derivative with a fluorosulfonyloxyphenyl group attached to it. This compound has been studied extensively for its unique chemical properties, which make it a promising candidate for various research and development applications.
作用机制
The exact mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)piperidine is not well understood, but it is believed to act through the inhibition of various biological targets. 1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and improved cognitive function. Additionally, 1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to inhibit the growth of cancer cells, potentially through the disruption of cellular signaling pathways.
Biochemical and Physiological Effects
1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase by 1-(2-Fluorosulfonyloxyphenyl)piperidine can lead to an increase in acetylcholine levels, which can improve cognitive function. 1-(2-Fluorosulfonyloxyphenyl)piperidine has also been shown to have activity against cancer cells, which could potentially lead to the development of new cancer therapies. However, the specific effects of 1-(2-Fluorosulfonyloxyphenyl)piperidine on different biological systems and organs are not well understood, and further research is needed to fully understand its effects.
实验室实验的优点和局限性
One advantage of 1-(2-Fluorosulfonyloxyphenyl)piperidine is its potential as a drug candidate for various diseases, including Alzheimer's disease and cancer. 1-(2-Fluorosulfonyloxyphenyl)piperidine has also been shown to have a high degree of selectivity for certain biological targets, which can reduce the likelihood of off-target effects. However, one limitation of 1-(2-Fluorosulfonyloxyphenyl)piperidine is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the specific effects of 1-(2-Fluorosulfonyloxyphenyl)piperidine on different biological systems and organs are not well understood, and further research is needed to fully understand its effects.
未来方向
There are several potential future directions for research on 1-(2-Fluorosulfonyloxyphenyl)piperidine. One area of interest is the development of 1-(2-Fluorosulfonyloxyphenyl)piperidine as a potential drug candidate for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)piperidine and its effects on cognitive function. Additionally, 1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to have activity against various cancer cell lines, and further research is needed to explore its potential as a cancer therapy. Finally, there is potential for the development of new synthetic methods for 1-(2-Fluorosulfonyloxyphenyl)piperidine that could improve its yield and purity.
合成方法
The synthesis of 1-(2-Fluorosulfonyloxyphenyl)piperidine involves the reaction of 1-(2-hydroxyphenyl)piperidine with fluorosulfonic acid. The reaction is typically carried out in a solvent such as dichloromethane, and the resulting product is purified through various methods such as column chromatography or recrystallization. The yield and purity of the final product can vary depending on the specific reaction conditions used.
科学研究应用
1-(2-Fluorosulfonyloxyphenyl)piperidine has been primarily studied for its potential applications in drug discovery and development. This compound has been shown to have activity against various biological targets, including enzymes and receptors. 1-(2-Fluorosulfonyloxyphenyl)piperidine has been studied as a potential inhibitor of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Additionally, 1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to have activity against various cancer cell lines, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
1-(2-fluorosulfonyloxyphenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-17(14,15)16-11-7-3-2-6-10(11)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSZCOYKSLJCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorosulfonyloxyphenyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)

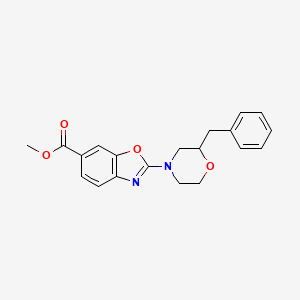
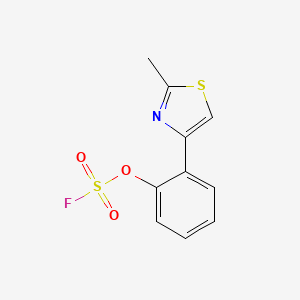
![6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole](/img/structure/B7432993.png)
![N-[[4-(1-phenylethylamino)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433009.png)
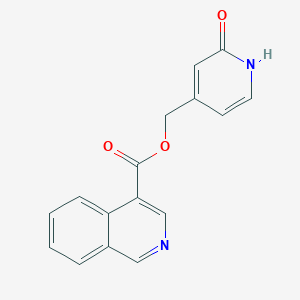
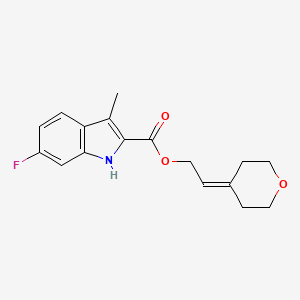
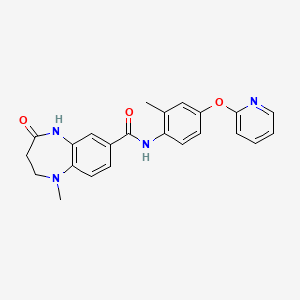
![tert-butyl 5-[(1-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B7433043.png)
![10-[[3-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]sulfanylmethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7433049.png)
![2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7433054.png)
![2-[4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoyl]piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B7433059.png)
![tert-butyl N-[2-[1-[3-(5-methyl-2-nitrophenoxy)propanoyl]piperidin-4-yl]oxan-4-yl]carbamate](/img/structure/B7433060.png)